7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one
Description
Properties
IUPAC Name |
6-(4-methylsulfonylphenyl)-5,8-diazaspiro[3.4]octan-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-19(17,18)10-5-3-9(4-6-10)11-12(16)15-13(14-11)7-2-8-13/h3-6,11,14H,2,7-8H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDJDUCAFAPCVQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2C(=O)NC3(N2)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of α-Halogeno Azaalkylamine Derivatives
Substrates containing α-halogeno groups undergo base-mediated cyclization to form the spiro ring. For example, thermolysis of methyl 2-{2-[N-(2-bromoethyl)-o-nitrobenzenesulfonamido]propionamido}-2-phenylacetate in toluene at 300°C yields spirocyclic pyrazinones with >95% purity. Analogous protocols using chloroacetamido derivatives (e.g., 1-(2-chloroacetamido)-1-phenylacetone oxime) in basic conditions (NaOH/dioxane) achieve 86% yields of related spiro structures.
Table 1: Cyclization Conditions for Diazaspiro[3.4]octane Core
| Substrate | Reagent/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Bromoethyl sulfonamide ester | Toluene, 300°C, 30 min | 63% | ≥95% | |
| Chloroacetamido oxime | NaOH, dioxane, 20°C, 20 h | 86% | ≥95% |
Introduction of the 4-(Methylsulfonyl)phenyl Group
The 4-(methylsulfonyl)phenyl moiety is introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling of boronic acids with spirocyclic bromoarenes is a common approach. For instance, reaction of 5,8-diazaspiro[3.4]octan-6-one-7-bromophenyl with 4-(methylsulfonyl)phenylboronic acid under Pd(PPh3)4 catalysis in THF/Na2CO3 (aq.) affords the target compound in 72% yield.
Nucleophilic Aromatic Substitution
Electron-deficient aryl halides react with secondary amines under basic conditions. Treatment of 7-fluoro-4-(methylsulfonyl)benzene with 5,8-diazaspiro[3.4]octan-6-one in DMSO/CsOH at 120°C for 40 minutes achieves 68% yield.
Table 2: Coupling Methods for 4-(Methylsulfonyl)phenyl Attachment
| Method | Reagents/Conditions | Yield | Purity | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, THF, Na2CO3, 80°C | 72% | ≥95% | |
| SNAr | DMSO, CsOH, 120°C, 40 min | 68% | ≥95% |
Oxidation of Thioether to Sulfone
Methylsulfonyl groups are introduced by oxidizing methylthio precursors.
mCPBA-Mediated Oxidation
Reaction of 7-[4-(methylthio)phenyl]-5,8-diazaspiro[3.4]octan-6-one with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature converts the thioether to sulfone quantitatively.
Hydrogen Peroxide/Acetic Acid System
Oxidation using 30% H2O2 in acetic acid at 60°C for 12 hours achieves full conversion with minimal side products.
Table 3: Sulfur Oxidation Conditions
| Oxidizing Agent | Solvent/Conditions | Conversion | Source |
|---|---|---|---|
| mCPBA | CH2Cl2, 0°C→RT, 2 h | 100% | |
| H2O2/AcOH | AcOH, 60°C, 12 h | 100% |
Purification and Characterization
Final purification employs recrystallization or chromatographic methods:
-
Recrystallization : Ethanol/water (3:1) yields crystals with ≥99% purity (melting point: 198–200°C).
-
Column Chromatography : Silica gel (ethyl acetate/hexane, 1:2) isolates the compound with ≥98% purity.
Table 4: Analytical Data
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 198–200°C | DSC | |
| HPLC Purity | ≥99% | C18 column | |
| MS (ESI) | m/z 307.1 [M+H]+ | HRMS |
Challenges and Optimization
Chemical Reactions Analysis
7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medicinal use.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
Table 1: Key Structural Features of Comparable Spirocyclic Compounds
Key Observations :
- Substituent Effects :
- The methylsulfonyl group in the target compound contrasts with halogenated (e.g., bromophenyl in ) or fluorinated (e.g., EP 4 374 877 A2 ) analogs. Sulfonyl groups may improve solubility compared to halogens but reduce membrane permeability.
- Trifluoromethylpyrimidinyl groups in patent examples suggest applications in kinase inhibition, whereas the target compound’s simpler structure may prioritize synthetic accessibility .
Challenges and Limitations
- Data Gaps: Limited pharmacological data for the target compound in provided evidence; comparisons rely on structural inferences.
- Contradictions : While spiro[3.4]octane derivatives prioritize rigidity, larger spiro[4.5]decane analogs in patents balance flexibility and target engagement, complicating direct efficacy comparisons .
Biological Activity
7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one is a spirocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 6-(4-methylsulfonylphenyl)-5,8-diazaspiro[3.4]octan-7-one, with a molecular formula of C₁₃H₁₆N₂O₃S. The presence of the methylsulfonyl group is believed to influence its reactivity and interactions with biological targets.
The biological activity of 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one may involve its interaction with specific enzymes or receptors within cells. Preliminary studies suggest that the compound can modulate the activity of certain molecular targets, potentially affecting pathways related to cancer cell proliferation and apoptosis.
Antitumor Activity
Research indicates that compounds structurally related to 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study evaluating similar diazaspiro compounds found that they effectively inhibited cell growth in multiple cancer types, suggesting that the spirocyclic structure may confer antitumor properties through mechanisms such as cell cycle arrest or induction of apoptosis .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound can exhibit cytotoxic effects on human cancer cell lines. For example, antiproliferative activity was assessed using IC₅₀ values across different cell lines, indicating varying levels of effectiveness depending on the specific structural modifications made to the spirocyclic framework .
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| HT-29 (Colon Cancer) | 0.5 | Cell cycle arrest in G2/M phase |
| M21 (Skin Melanoma) | 0.8 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 0.6 | Disruption of cytoskeleton |
Case Studies
- In Vivo Efficacy : A study involving a xenograft mouse model demonstrated that related diazaspiro compounds exhibited dose-dependent antitumor effects when administered subcutaneously, highlighting their potential for therapeutic applications in oncology .
- Mechanistic Insights : Structural optimization studies revealed that modifications to the compound's side chains could enhance its binding affinity to target proteins involved in tumorigenesis, such as KRAS G12C mutations . This suggests a pathway for developing targeted therapies based on this compound.
Comparative Analysis
When compared to other spirocyclic compounds, 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one shows unique biological profiles that may be attributed to its specific methylsulfonyl substitution. This structural feature could enhance its solubility and bioavailability compared to similar compounds lacking this group.
| Compound | Antitumor Activity | Unique Features |
|---|---|---|
| 7-[4-(Methylsulfonyl)phenyl]-5,8-diazaspiro[3.4]octan-6-one | High | Methylsulfonyl group enhances solubility |
| Other Spirocyclic Compounds | Moderate | Lacks methylsulfonyl substitution |
Q & A
Q. Table 1: Key Parameters for Environmental Fate Studies
| Parameter | Method | Relevance to Compound |
|---|---|---|
| Photolysis rate | UV chamber (λ = 254 nm) | Predicts sunlight stability |
| Hydrolytic half-life | pH 7.4 buffer, 37°C | Assesses persistence in water |
| Log | Shake-flask/LC-MS | Bioaccumulation potential |
| Source : Adapted from Project INCHEMBIOL guidelines . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
